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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on minimizing the toxicity of (Rac)-ACT-451840 in preclinical

studies.

Frequently Asked Questions (FAQs)
Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for ACT-451840 in

preclinical studies?

A1: In preclinical general oral toxicity studies of up to 4 weeks, the no-observed-adverse-effect

level (NOAEL) for ACT-451840 was established at 100 mg/kg/day in both rats and dogs.[1]

Q2: What were the primary toxicities observed at doses exceeding the NOAEL?

A2: The main dose-limiting toxicities observed above the 100 mg/kg/day NOAEL were reduced

body weight gain, as well as some findings in clinical chemistry and histology.[1]

Q3: Were any effects on vital organ systems observed in safety pharmacology studies?

A3: No, in safety pharmacology studies, ACT-451840 did not show any effects on the central

nervous and respiratory systems in rats at doses up to 1,000 mg/kg, nor on cardiovascular

parameters in dogs at doses up to 500 mg/kg.[1][2]

Q4: Is there any evidence of genotoxicity for ACT-451840?
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A4: ACT-451840 was found to be not genotoxic in a battery of tests, including an in vitro

reverse mutation test, an in vitro chromosome aberration study, and an in vivo micronucleus

test.[2]

Q5: Does food intake affect the exposure to ACT-451840?

A5: Yes, a first-in-humans study demonstrated that food significantly increases the exposure to

ACT-451840. The peak drug concentration (Cmax) and the area under the plasma

concentration-time curve (AUC) were approximately 13-fold higher under fed conditions

compared to fasted conditions. While this was a clinical study, it is a critical consideration for

interpreting preclinical toxicology and efficacy data.

Q6: What is the known mechanism of action of ACT-451840?

A6: ACT-451840 has a novel mechanism of action and belongs to a chemical class of

phenylalanine-based compounds. It is a potent antimalarial agent with activity against multiple

life cycle stages of Plasmodium falciparum and Plasmodium vivax.
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Issue Potential Cause Recommended Action

Unexpectedly high toxicity or

mortality at doses previously

considered safe.

Formulation Issues:

Inconsistent suspension or

solution of ACT-451840 could

lead to inadvertent high

dosing. Vehicle Effects: The

vehicle used for formulation

(e.g., corn oil) may have its

own toxicity profile or may

affect the absorption of the

compound. Dietary Changes:

Since food significantly

impacts absorption, any

changes in the diet or feeding

schedule of the animals could

alter the compound's

bioavailability and toxicity.

- Ensure the formulation

protocol is followed precisely

and that the compound is

homogeneously suspended or

dissolved before each

administration. - Run a vehicle-

only control group to assess

any background toxicity. -

Standardize feeding schedules

and diet composition

throughout the study. Consider

the fed/fasted state of the

animals during dosing.

Reduced body weight gain in

treated animals, even at doses

around the NOAEL.

Pharmacological Effect: This

was an observed dose-limiting

toxicity in preclinical studies.

Palatability of Dosed

Feed/Vehicle: Animals may

reduce their food intake if the

formulation is unpalatable.

- Monitor food consumption to

differentiate between reduced

appetite and a systemic toxic

effect. - If using dosed feed,

consider including a pair-fed

control group to account for

the effects of reduced food

intake alone. - Ensure the

chosen vehicle and formulation

are as palatable as possible.

Inconsistent efficacy results in

in vivo malaria models.

Pharmacokinetic Variability: As

food intake dramatically affects

absorption, variability in when

and how much animals eat can

lead to inconsistent plasma

concentrations of ACT-451840.

Metabolism: The presence of

active metabolites has been

suggested by ex vivo

- Standardize the feeding

schedule relative to the time of

dosing to minimize

pharmacokinetic variability. -

Collect satellite

pharmacokinetic samples to

correlate exposure with

efficacy in individual animals or

groups. - When analyzing
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bioassays showing higher

antimalarial activity than what

would be expected from the

parent compound

concentration alone. Variability

in metabolism between

animals could affect efficacy.

plasma concentrations,

consider that active

metabolites may contribute to

the overall efficacy.

Precipitation of the compound

in the formulation.

Solubility Limits: ACT-451840

may have limited solubility in

certain vehicles.

- Assess the solubility of ACT-

451840 in the chosen vehicle

at the target concentration. - If

solubility is an issue, consider

alternative formulation

strategies, such as creating a

micronized suspension or

using a different vehicle

system. However, any change

in formulation will require re-

evaluation of its

pharmacokinetic profile.

Data Presentation
Table 1: In Vitro Activity of ACT-451840 against P. falciparum

Strain IC50 (nM) IC90 (nM) IC99 (nM) Notes

NF54 (drug-

sensitive)
0.4 (± 0.0) 0.6 (± 0.0) 1.2 (± 0.0)

Mean of at least

3 experiments.

Drug-resistant

isolates

Low nanomolar

range
- -

Showed similar

activity to the

sensitive strain.

Table 2: In Vivo Efficacy of ACT-451840 in Murine Malaria Models
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Model Parameter Value
95% Confidence
Interval

P. falciparum (in mice) ED90 3.7 mg/kg 3.3–4.9 mg/kg

P. berghei (in mice) ED90 13 mg/kg 11–16 mg/kg

Table 3: Preclinical Safety and Tolerability of ACT-451840

Species Study Duration NOAEL
Observed Adverse
Effects Above
NOAEL

Rat Up to 4 weeks 100 mg/kg/day

Reduced body weight

gain, clinical chemistry

and histology findings.

Dog Up to 4 weeks 100 mg/kg/day

Reduced body weight

gain, clinical chemistry

and histology findings.

Experimental Protocols
Protocol 1: Oral Formulation and Administration in Mice
This protocol is based on the methods used in the preclinical evaluation of ACT-451840.

1. Materials:

ACT-451840 powder
Corn oil (vehicle)
Homogenizer or sonicator
Analytical balance
Oral gavage needles (appropriate size for mice)
Syringes

2. Procedure:
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Calculate the required amount of ACT-451840 and corn oil based on the desired dose
concentration (e.g., mg/mL) and the total volume needed for the study group. The dosing
volume for mice is typically 10 mL/kg.
Accurately weigh the ACT-451840 powder.
Gradually add the corn oil to the powder while mixing.
Use a homogenizer or sonicator to create a uniform solution or suspension. Visually inspect
for any undissolved particles.
Prepare the formulation fresh daily, if stability is not confirmed.
Before each administration, vortex the formulation to ensure homogeneity, especially if it is a
suspension.
Administer the formulation to the mice via oral gavage using a proper technique to avoid
injury.
Record the exact time of dosing and the volume administered.

Protocol 2: Assessment of In Vivo Efficacy against P.
berghei
This protocol is a modified version of the methods described for ACT-451840 preclinical

studies.

1. Animals and Infection:

Use female NMRI mice (or another appropriate strain).
Infect mice intravenously with a GFP-transfected P. berghei ANKA strain.

2. Dosing Regimen:

Prepare ACT-451840 in corn oil as described in Protocol 1.
For a single-dose regimen, administer the compound 24 hours after infection.
For a triple-dose regimen, administer the compound at 24, 48, and 72 hours after infection.
Include a vehicle control group and a positive control group (e.g., with a standard
antimalarial drug).

3. Monitoring Parasitemia:

Collect a small amount of blood from the tail vein at specified time points post-treatment.
Dilute the blood in a suitable buffer (e.g., PBS with EDTA).
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Determine the percentage of infected red blood cells (parasitemia) using flow cytometry,
detecting the GFP-expressing parasites.

4. Data Analysis:

Calculate the mean parasitemia for each treatment group at each time point.
Determine the percent inhibition of parasite growth compared to the vehicle control group.
Calculate the effective dose (e.g., ED50, ED90) by fitting the dose-response data to a
suitable model.
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Caption: Workflow for in vivo efficacy testing of ACT-451840.
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Caption: Logic diagram for troubleshooting unexpected toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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